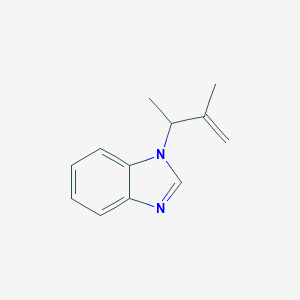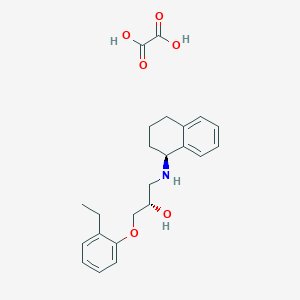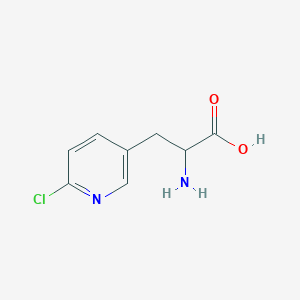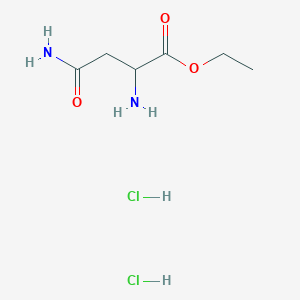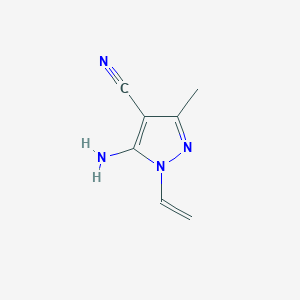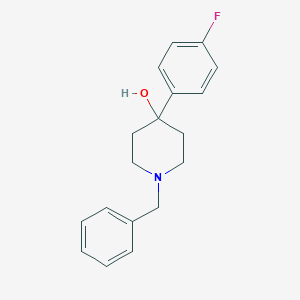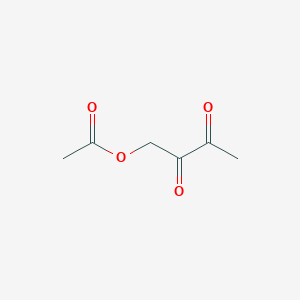
2,3-dioxobutyl Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dioxobutyl acetate is a chemical compound that is used in scientific research for its ability to induce oxidative stress. This compound is synthesized in the laboratory using various methods and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,3-dioxobutyl acetate involves the generation of ROS in cells. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. This damage can lead to cell death or dysfunction. 2,3-dioxobutyl acetate generates ROS by reacting with cellular components such as thiols and iron-sulfur clusters.
Biochemische Und Physiologische Effekte
2,3-dioxobutyl acetate has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells by generating ROS. This compound has also been shown to activate the Nrf2 pathway, which is a cellular defense mechanism against oxidative stress. Additionally, 2,3-dioxobutyl acetate has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-dioxobutyl acetate in lab experiments is its ability to induce oxidative stress in cells, which can be useful in studying diseases such as cancer and neurodegenerative diseases. However, one limitation is that this compound can also induce oxidative stress in healthy cells, which can lead to unwanted effects. Additionally, the generation of ROS by 2,3-dioxobutyl acetate can be difficult to control, which can make it challenging to use this compound in experiments.
Zukünftige Richtungen
There are several future directions for research on 2,3-dioxobutyl acetate. One direction is to investigate its potential as a therapeutic agent for diseases such as cancer and neurodegenerative diseases. Another direction is to study its effects on different cell types and tissues to better understand its mechanism of action. Additionally, future research could focus on developing new methods for synthesizing this compound that are more efficient and environmentally friendly.
Conclusion
In conclusion, 2,3-dioxobutyl acetate is a chemical compound that is used in scientific research for its ability to induce oxidative stress. This compound is synthesized in the laboratory using various methods and has several biochemical and physiological effects. While there are advantages and limitations to using 2,3-dioxobutyl acetate in lab experiments, there are also several future directions for research on this compound. Overall, this compound has the potential to be a useful tool in studying diseases and developing new therapies.
Synthesemethoden
2,3-dioxobutyl acetate is synthesized in the laboratory using various methods. One of the most common methods is the reaction between 2,3-butanedione and acetic anhydride in the presence of a catalyst such as pyridine. This reaction produces 2,3-dioxobutyl acetate and acetic acid as by-products. Another method involves the reaction between 2,3-butanedione and acetic acid in the presence of a catalyst such as sulfuric acid. This reaction produces 2,3-dioxobutyl acetate and water as by-products.
Wissenschaftliche Forschungsanwendungen
2,3-dioxobutyl acetate is used in scientific research for its ability to induce oxidative stress. Oxidative stress is a condition in which there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. This condition has been implicated in several diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. 2,3-dioxobutyl acetate has been found to induce oxidative stress by generating ROS in cells.
Eigenschaften
CAS-Nummer |
178764-95-9 |
|---|---|
Produktname |
2,3-dioxobutyl Acetate |
Molekularformel |
C6H8O4 |
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
2,3-dioxobutyl acetate |
InChI |
InChI=1S/C6H8O4/c1-4(7)6(9)3-10-5(2)8/h3H2,1-2H3 |
InChI-Schlüssel |
ZHZHTSMRXAGQAN-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)COC(=O)C |
Kanonische SMILES |
CC(=O)C(=O)COC(=O)C |
Synonyme |
2,3-Butanedione, 1-(acetyloxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



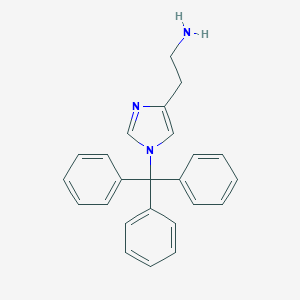
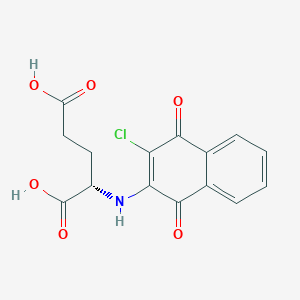
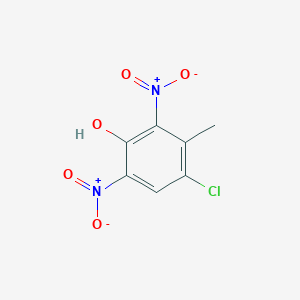
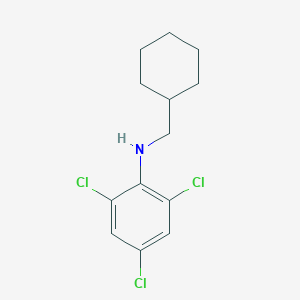
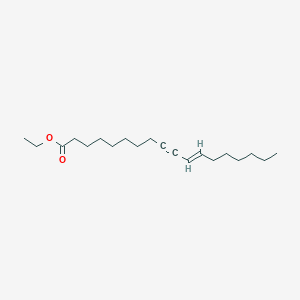
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)
